1,2,4,5-Tetrazine

Catalog No.
S568704
CAS No.
290-96-0
M.F
C2H2N4
M. Wt
82.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4,5-Tetrazine

CAS Number

290-96-0

Product Name

1,2,4,5-Tetrazine

IUPAC Name

1,2,4,5-tetrazine

Molecular Formula

C2H2N4

Molecular Weight

82.06 g/mol

InChI

InChI=1S/C2H2N4/c1-3-5-2-6-4-1/h1-2H

InChI Key

HTJMXYRLEDBSLT-UHFFFAOYSA-N

SMILES

C1=NN=CN=N1

Synonyms

1,2,4,5-tetrazine

Canonical SMILES

C1=NN=CN=N1

Bioimaging and Superoxide Detection

  • Superoxide Imaging: One exciting application involves using 1,2,4,5-tetrazine as a key component in probes for fluorogenically imaging superoxide in live cells. These probes leverage the tetrazine's ability to react specifically with superoxide, a type of reactive oxygen species (ROS) involved in various cellular processes. The reaction triggers a significant fluorescence enhancement, allowing researchers to visualize superoxide levels within and across different cellular compartments. This approach offers superior selectivity and sensitivity compared to traditional methods, enabling detailed studies of superoxide's role in various biological phenomena .

Bioorthogonal Chemistry and Labeling

  • Biocompatible and Stable: 1,2,4,5-Tetrazine exhibits good biocompatibility and stability within biological systems, making it suitable for various bioconjugation reactions. This characteristic allows researchers to use tetrazine derivatives to label biomolecules like proteins and antibodies with high efficiency and specificity. Notably, the tetrazine group undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with specific partners, enabling bioorthogonal labeling in complex biological environments with minimal interference from background reactions .

Potential Therapeutic Applications

  • Anticancer Properties: Studies have shown that certain 1,2,4,5-tetrazine derivatives exhibit anticancer activity against various cancer cell lines. Researchers are actively investigating the mechanisms behind this effect and exploring the potential of these compounds for cancer therapy development. However, it is important to note that this area of research is still in its early stages, and further studies are needed to fully understand the safety and efficacy of tetrazine-based anticancer agents .

1,2,4,5-Tetrazine is a six-membered aromatic heterocyclic compound characterized by four nitrogen atoms in its ring structure, specifically arranged to form a unique chemical entity with the molecular formula C₂H₂N₄. This compound belongs to the family of tetrazines, which includes various isomers such as 1,2,3,4-tetrazines and 1,2,3,5-tetrazines. The specific arrangement of nitrogen atoms in 1,2,4,5-tetrazine contributes to its distinct chemical properties and reactivity patterns. It is commonly referred to as s-tetrazine and is noted for its applications in energetic chemistry and biorthogonal reactions due to its high reactivity and stability under specific conditions .

  • Superoxide detection: 1,2,4,5-Tetrazines react selectively with superoxide radicals (O2•-), a type of reactive oxygen species (ROS) involved in various cellular processes. This reaction triggers a chemical transformation that often results in fluorescence activation, enabling researchers to visualize superoxide levels in living cells [].
  • Bioorthogonal labeling: Tetrazines can be incorporated into biomolecules like antibodies or peptides. These "tetrazine-tagged" biomolecules can then be selectively labeled with complementary "dienophile" tags attached to fluorophores or other probes, offering a valuable tool for studying biological processes [].
  • While specific data on the toxicity of individual tetrazines might be needed, some derivatives may exhibit irritant or corrosive properties. It's important to handle these compounds with proper personal protective equipment and consult safety data sheets (SDS) before use [].
, particularly the inverse electron-demand Diels-Alder cycloaddition with strained alkenes. This reaction is characterized by its rapid kinetics and selectivity, making it useful in synthetic organic chemistry and bioconjugation applications. The compound can also undergo nucleophilic substitutions and oxidative cyclization reactions to form derivatives with altered biological activities

Research indicates that 1,2,4,5-tetrazines exhibit significant biological activity. They have been shown to possess antifungal properties against dermatophyte fungi such as Trichophyton and Microsporum, which are responsible for skin infections. The derivatives of 1,2,4,5-tetrazine have also been explored for their potential in bioorthogonal labeling techniques in cellular biology . Their rapid reactivity allows for efficient labeling of biomolecules without interfering with biological processes.

The synthesis of 1,2,4,5-tetrazine typically involves several methods:

  • Cyclization Reactions: One common approach is the cyclization of hydrazine derivatives with carbonyl compounds under acidic conditions.
  • Oxidative Cyclization: Another method involves the oxidation of dihydrotetrazines using oxidizing agents like sodium nitrite or diacetoxyiodobenzene in polar solvents such as trifluoroethanol .
  • Diels-Alder Reactions: The compound can also be synthesized through Diels-Alder reactions involving suitable dienophiles and strained alkenes.

These methods allow for the production of various substituted tetrazines that can be tailored for specific applications .

1,2,4,5-Tetrazine has diverse applications across multiple fields:

  • Energetic Materials: It is utilized in the development of high-energy materials due to its stability and reactive properties.
  • Bioconjugation: The compound plays a crucial role in bioorthogonal chemistry for labeling biomolecules in live cells.
  • Photoredox Catalysis: Its high redox potential makes it an effective catalyst in photo

Studies examining the interactions of 1,2,4,5-tetrazine with various biological molecules have shown promising results. Its ability to react rapidly with strained alkenes enhances its utility in bioconjugation strategies. Furthermore, kinetic studies have revealed that substituents on the tetrazine ring can significantly influence reaction rates and stability during interactions with different dienophiles

Several compounds share structural similarities with 1,2,4,5-tetrazine. Here are a few notable examples:

Compound NameStructure TypeUnique Features
1,2,3,4-TetrazineIsomeric TetrazineOften forms fused aromatic systems
1,2,3,5-TetrazineIsomeric TetrazineLess stable than 1,2,4,5-tetrazine
TriazolesFive-membered ringExhibits different reactivity patterns
PyrazolesFive-membered ringKnown for distinct biological activities

While all these compounds belong to the same family of heterocycles and share some chemical properties due to their nitrogen-rich structures, 1,2,4,5-tetrazine stands out due to its unique reactivity profile and applications in bioorthogonal chemistry and energetic materials

XLogP3

-1.4

Other CAS

290-96-0

Wikipedia

1,2,4,5-tetrazine

Dates

Modify: 2023-08-15

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